2-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
2-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its significant biological activities and potential therapeutic applications . The presence of the tetrahydroisoquinoline moiety further enhances its pharmacological profile.
Preparation Methods
The synthesis of 2-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinoline involves multiple steps, starting from readily available precursors. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. It primarily acts as a CDK2 inhibitor, interfering with the cell cycle progression and inducing apoptosis in cancer cells . The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby inhibiting its kinase activity .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives, such as:
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another heterocyclic compound with significant biological activities.
Phenyl-1,2,4-triazoles: Compounds containing a triazole ring substituted by a phenyl group.
1H-Pyrazolo[3,4-b]pyridines: Compounds with a similar core structure but different substitution patterns. The uniqueness of 2-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinoline lies in its specific combination of the pyrazolo[3,4-d]pyrimidine and tetrahydroisoquinoline moieties, which contribute to its distinct pharmacological profile and potential therapeutic applications.
Properties
Molecular Formula |
C21H19N5 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C21H19N5/c1-15-6-8-18(9-7-15)26-21-19(12-24-26)20(22-14-23-21)25-11-10-16-4-2-3-5-17(16)13-25/h2-9,12,14H,10-11,13H2,1H3 |
InChI Key |
WOANQQKQQFTSOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4CCC5=CC=CC=C5C4 |
Origin of Product |
United States |
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